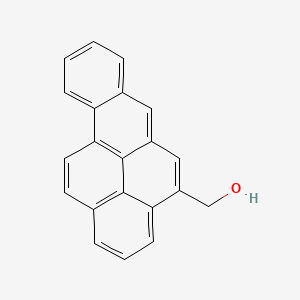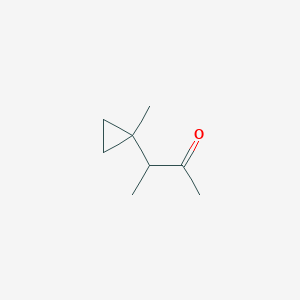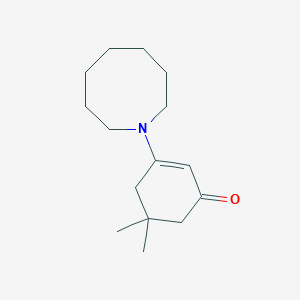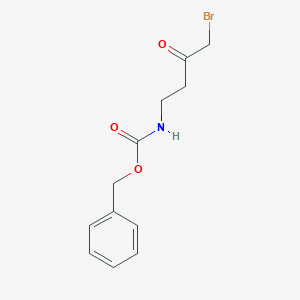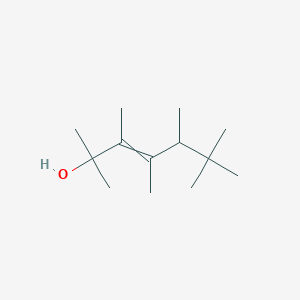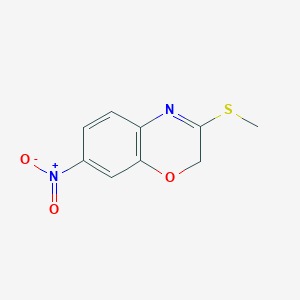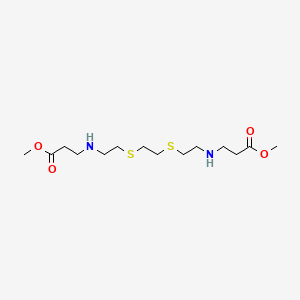
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane is a synthetic organic compound characterized by its unique structure, which includes two methoxycarbonylethylamino groups and a dithiaoctane backbone
Vorbereitungsmethoden
The synthesis of 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,8-dibromo-3,6-dithiaoctane with 2-methoxycarbonylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiaoctane backbone allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxycarbonylethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane can be compared with other similar compounds, such as:
1,8-Diamino-3,6-dithiaoctane: Lacks the methoxycarbonylethyl groups, resulting in different chemical reactivity and binding properties.
1,8-Bis-(2-hydroxyethylamino)-3,6-dithiaoctane: Contains hydroxyethyl groups instead of methoxycarbonylethyl groups, affecting its solubility and interaction with biological targets.
1,8-Bis-(2-aminomethylamino)-3,6-dithiaoctane: Features aminomethyl groups, which alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80348-18-1 |
|---|---|
Molekularformel |
C14H28N2O4S2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl 3-[2-[2-[2-[(3-methoxy-3-oxopropyl)amino]ethylsulfanyl]ethylsulfanyl]ethylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-19-13(17)3-5-15-7-9-21-11-12-22-10-8-16-6-4-14(18)20-2/h15-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
WZHIHYGBGMSOTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNCCSCCSCCNCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
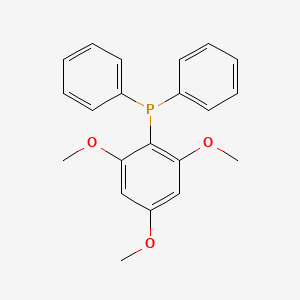
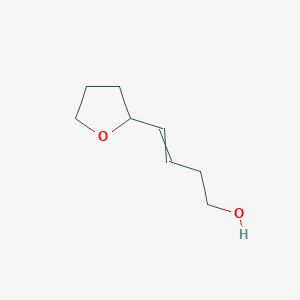
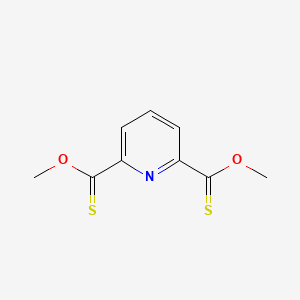
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
